Monopotassium aspartate

Catalog No.
S699237
CAS No.
1115-63-5
M.F
C4H6KNO4
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monopotassium aspartate

CAS Number

1115-63-5

Product Name

Monopotassium aspartate

IUPAC Name

potassium;(2S)-2-amino-4-hydroxy-4-oxobutanoate

Molecular Formula

C4H6KNO4

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1

InChI Key

TXXVQZSTAVIHFD-DKWTVANSSA-M

SMILES

C(C(C(=O)O)N)C(=O)[O-].[K+]

Synonyms

(+-)-Aspartic Acid, (R,S)-Aspartic Acid, Ammonium Aspartate, Aspartate, Aspartate Magnesium Hydrochloride, Aspartate, Ammonium, Aspartate, Calcium, Aspartate, Dipotassium, Aspartate, Disodium, Aspartate, Magnesium, Aspartate, Monopotassium, Aspartate, Monosodium, Aspartate, Potassium, Aspartate, Sodium, Aspartic Acid, Aspartic Acid, Ammonium Salt, Aspartic Acid, Calcium Salt, Aspartic Acid, Dipotassium Salt, Aspartic Acid, Disodium Salt, Aspartic Acid, Hydrobromide, Aspartic Acid, Hydrochloride, Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate, Aspartic Acid, Magnesium (2:1) Salt, Aspartic Acid, Magnesium-Potassium (2:1:2) Salt, Aspartic Acid, Monopotassium Salt, Aspartic Acid, Monosodium Salt, Aspartic Acid, Potassium Salt, Aspartic Acid, Sodium Salt, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, L Aspartate, L Aspartic Acid, L-Aspartate, L-Aspartic Acid, Magnesiocard, Magnesium Aspartate, Mg-5-Longoral, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartate

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O.[K+]

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(=O)O.[K+]

Monopotassium aspartate is a potassium salt of aspartic acid, an amino acid that plays a crucial role in various biological processes. It is characterized by the chemical formula C4H6KNO4C_4H_6KNO_4 and is commonly found in both plants and animals, particularly in sugar cane and sugar beets. This compound serves as a source of potassium, which is essential for numerous physiological functions, including nerve transmission and muscle contraction .

Typical of amino acids and their salts. One notable reaction is the formation of the compound through the neutralization of aspartic acid with potassium hydroxide. The reaction can be represented as follows:

Aspartic Acid+Potassium HydroxideMonopotassium Aspartate+Water\text{Aspartic Acid}+\text{Potassium Hydroxide}\rightarrow \text{Monopotassium Aspartate}+\text{Water}

Additionally, Monopotassium aspartate can participate in electrodialysis processes, where it can be derived from monoammonium L-aspartate through metathesis reactions .

Monopotassium aspartate exhibits various biological activities primarily due to its role as a potassium source. Potassium is vital for maintaining cellular homeostasis, regulating blood pressure, and supporting muscle function. The compound has been studied for its potential benefits in treating conditions related to potassium deficiency (hypokalemia) and may also play a role in metabolic processes involving amino acids .

The synthesis of Monopotassium aspartate can be achieved through several methods:

  • Neutralization Reaction: Mixing aspartic acid with potassium hydroxide or potassium carbonate to form Monopotassium aspartate.
  • Electrodialysis Metathesis: This method involves converting monoammonium L-aspartate into Monopotassium L-aspartate using electrodialysis techniques .
  • Direct Reaction with Potassium Salts: Reacting aspartic acid with potassium salts under controlled conditions to yield Monopotassium aspartate.

Monopotassium aspartate has various applications, including:

  • Nutritional Supplement: It is often used to supplement dietary potassium, particularly for individuals with low potassium levels.
  • Pharmaceuticals: The compound may be utilized in formulations aimed at correcting electrolyte imbalances.
  • Agriculture: Due to its nutrient content, it can also serve as a fertilizer additive to enhance plant growth .

Research on Monopotassium aspartate's interactions indicates that it may affect the absorption of certain medications. For instance, it has been noted that the presence of aluminum hydroxide can decrease the absorption efficiency of Monopotassium phosphate, which may have similar properties due to its potassium content . Further studies are necessary to fully understand the pharmacokinetic interactions involving Monopotassium aspartate.

Several compounds share similarities with Monopotassium aspartate in terms of structure or function:

Compound NameChemical FormulaKey Characteristics
Dipotassium AspartateC8H14K2N2O9C_8H_{14}K_2N_2O_9Contains two potassium ions; used for similar applications.
Magnesium AspartateC4H6MgN2O4C_4H_6MgN_2O_4Provides magnesium instead of potassium; involved in metabolic processes.
Calcium AspartateC4H6CaN2O4C_4H_6CaN_2O_4Offers calcium; used for bone health and muscle function.

Monopotassium aspartate is unique due to its specific role in providing potassium while also participating in amino acid metabolism, distinguishing it from other similar compounds that focus on different cations or functions .

Chemical Synthesis Methods

Neutralization Reactions with Potassium Carbonate

The most established method involves neutralizing L-aspartic acid with potassium carbonate (K$$2$$CO$$3$$) or potassium hydroxide (KOH). Key steps include:

  • Reaction Conditions: A molar ratio of 2:1 (L-aspartic acid to K$$2$$CO$$3$$) in water at 70–80°C, maintaining pH 6.0–7.5.
  • Product Isolation: The solution is decolorized, vacuum-concentrated to supersaturation, and crystallized. This avoids organic solvents, enhancing safety and reducing costs.

Example Protocol:

  • Dissolve 133.1 g L-aspartic acid in 80 g water at 30°C.
  • Add 80 g KOH slowly to prevent foaming (pH 7.0).
  • Decolorize with activated carbon, filter, and concentrate under vacuum.
  • Precipitate using ethanol (3:1 ethanol-to-solution ratio) at -25°C.

Yields exceed 90% with purity >97%.

Vacuum Freeze-Drying Techniques

Freeze-drying is preferred for hygroscopic batches:

  • Pre-freezing: -30°C to -20°C for 2–4 hours.
  • Primary Drying: -25°C to -15°C under 4.5–6.5 Pa vacuum.
    This method controls moisture to <6% and avoids thermal degradation.

Alternative Precursor Systems

Potassium fluoride (KF) reacts with L-asparagine to produce monopotassium aspartate and hydrofluoric acid, though this method is less common due to HF handling risks.

Industrial-Scale Production Challenges

Solubility and Crystallization Optimization

Monopotassium aspartate’s solubility complicates crystallization:

SolventSolubility (g/100 mL, 30°C)
Water16
Ethanol12
Methanol11

Ethanol-induced crystallization at -25°C achieves 93% yield but requires precise temperature control.

Cost-Efficiency in Raw Material Selection

Potassium carbonate prices fluctuate significantly:

RegionPrice (USD/metric ton, 2020)
United States949
China901
Europe1,260

Using KOH instead of K$$2$$CO$$3$$ reduces costs by 15–20% but increases pH adjustment complexity.

Novel Preparation Methods

Electrodialysis Metathesis for Salt Conversion

Electrodialysis metathesis (EDM) directly converts monoammonium L-aspartate to monopotassium aspartate:

  • Process: Ion-exchange membranes separate ammonium and potassium ions under electric fields.
  • Advantages: Eliminates solvent use, achieves 98% purity, and reduces waste.

Enzymatic Synthesis Routes

L-Aspartase-Catalyzed Production:

  • Enzyme: L-aspartase (EC 4.3.1.1) converts fumarate to L-aspartate in ice-cold buffer.
  • Conditions: 2 units/mL enzyme, pH 8.5, 30°C.
  • Yield: 85–90% with optical purity >99%.

Decarboxylative Aldol Reaction:A novel enzymatic method synthesizes noncanonical amino acids via decarboxylative aldol addition, though scalability remains untested.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

170.99338916 g/mol

Monoisotopic Mass

170.99338916 g/mol

Heavy Atom Count

10

UNII

74X989P9A6

Related CAS

56-84-8 (Parent)

Other CAS

14007-45-5
1115-63-5

Wikipedia

L-Aspartic acid potassium salt

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

L-Aspartic acid, potassium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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